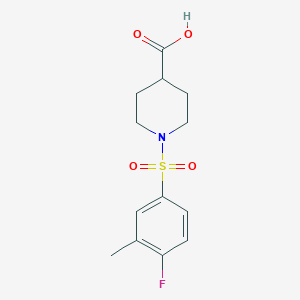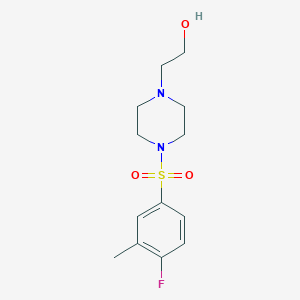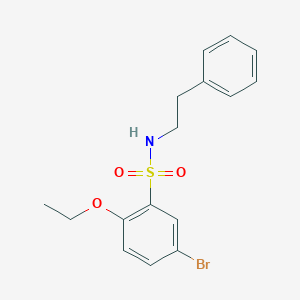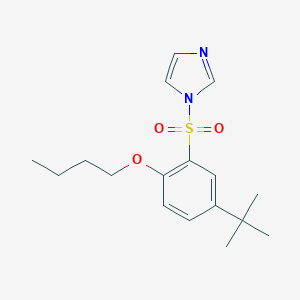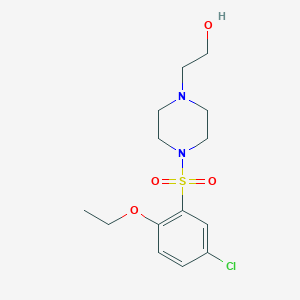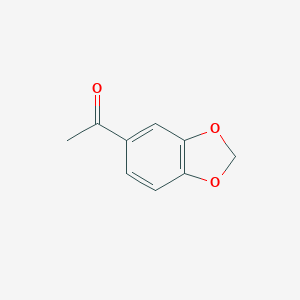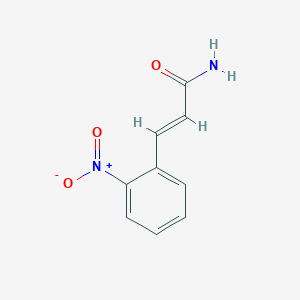![molecular formula C13H17FN2O3S B355620 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine CAS No. 942771-50-8](/img/structure/B355620.png)
1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine is a chemical compound. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another method involves the ring opening of aziridines under the action of N-nucleophiles .Aplicaciones Científicas De Investigación
Novel Small Molecule Agonists and Antagonists
Research into molecules structurally related to 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine has led to the discovery of novel small molecule agonists and antagonists targeting various receptors. For example, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule motilin receptor agonist with potential implications in enhancing gastrointestinal motility through its agonistic activity on the motilin receptor in rabbit gastric antrum tissue (Westaway et al., 2009). This highlights the utility of piperazine derivatives in therapeutic applications targeting gastrointestinal disorders.
Antibacterial Activities
Piperazine derivatives, including those related to 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine, have been explored for their antibacterial properties. Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed compounds with significant antibacterial activities against various pathogens, indicating the potential of such structures in developing new antibacterial agents (Wu Qi, 2014).
Metabolic and Disposition Studies
The metabolic disposition of compounds similar to 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine, such as casopitant, a neurokinin-1 receptor antagonist, has been extensively studied. These studies provide insights into the absorption, distribution, metabolism, and elimination of these compounds in various species, contributing to our understanding of their pharmacokinetic profiles (Miraglia et al., 2010).
Antiproliferative and Anticancer Research
Piperazine derivatives, including N-[2-(4-substituted piperazine-1-yl)acetyl]-N’-[bis-(4-fluorophenyl)methyl]piperazine structures, have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines. These studies reveal the potential of piperazine-based compounds in anticancer research, with some derivatives showing higher cytotoxicity than standard treatments like 5-fluorouracil against certain cancer cell lines (Bobtaina et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-10-9-12(3-4-13(10)14)20(18,19)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVFEYHWONAASO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-9-(4-morpholinylcarbonyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B355554.png)
![2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol](/img/structure/B355563.png)
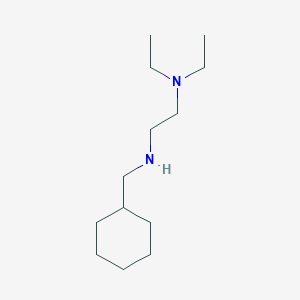
![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B355607.png)

![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B355614.png)
![5-isopropyl-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-propoxybenzenesulfonamide](/img/structure/B355616.png)
